![molecular formula C16H16N2O4S2 B2386549 Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate CAS No. 877655-28-2](/img/structure/B2386549.png)

Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

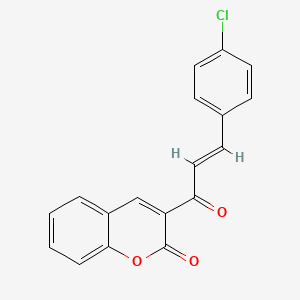

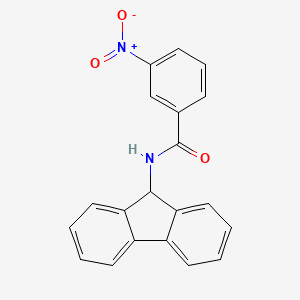

“Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate” is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.43. It is a type of quinazolinone, which are fused heterocyclic compounds . Quinazolinones have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of this compound from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction . The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazolinone scaffold, which can be altered using different synthetic approaches . The most common approach to synthesize quinazolinone derivatives is the Niementowski reaction of anthranilic acid derivatives and amides .Chemical Reactions Analysis

The synthesis of this compound involves a two-step reaction. The first step is the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid . The second step is the S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one .Applications De Recherche Scientifique

Antibacterial Activity

Quinazolinones, including the compound , have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents, particularly against bacterial strains. Further studies could investigate the specific mechanisms of action and evaluate their efficacy against different bacterial species.

Antiviral Potential

Indole derivatives, a class to which quinazolinones belong, have diverse biological applications. Some derivatives exhibit antiviral activity . Investigating the antiviral potential of Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate could be valuable, especially in the context of viral infections.

Anticancer Properties

Quinazolinones have been studied for their anticancer effects . Researchers could explore the compound’s impact on cancer cell lines, assess its cytotoxicity, and investigate potential pathways involved in cancer inhibition.

Enzyme Inhibition

Certain quinazolinone derivatives exhibit enzyme inhibitory activity . Investigating whether Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate interacts with specific enzymes could provide insights into its potential therapeutic applications.

Anti-HIV Research

Given the importance of anti-HIV agents, exploring the compound’s activity against HIV could be worthwhile. Researchers could assess its effects on viral replication, protease inhibition, or other relevant aspects .

Other Biologically Active Properties

Quinazolinones have been investigated for various biological activities beyond those mentioned above. These include anti-inflammatory, antioxidant, and neuroprotective effects. Researchers could explore whether Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate exhibits any of these properties .

Mécanisme D'action

Target of Action

It is known that quinazolinones, a class of compounds to which this molecule belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .

Mode of Action

The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches .

Biochemical Pathways

Given the broad range of biological activities associated with quinazolinones , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the potential biological activities associated with quinazolinones , it can be inferred that the compound could have significant effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-21-11-5-3-4-10(8-11)18-15(20)14-12(6-7-23-14)17-16(18)24-9-13(19)22-2/h3-5,8H,6-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLFCTFLVQJOLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)

![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)